REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.C(OC(=O)C)(=O)C>O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]=[CH:17][C:14]2[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
10.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in the following manner
|
Type
|
CUSTOM
|
Details
|
Thus, a reaction mixture was prepared
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
After acetic acid and the unreacted acetic anhydride were evaporated from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the residual reaction mixture
|
Type
|
CUSTOM
|
Details
|
was precipitated
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the collected precipitates
|
Type
|
WASH
|
Details
|
were washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the
|
Type
|
CUSTOM
|
Details
|
precipitates from a mixture of methyl alcohol and water
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C=CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |